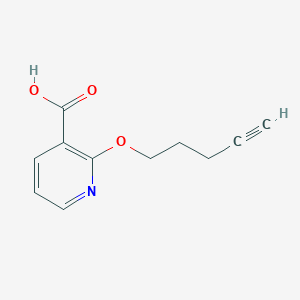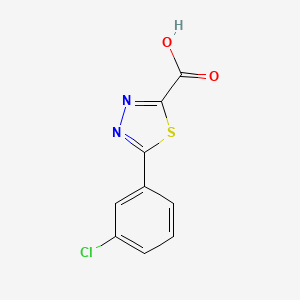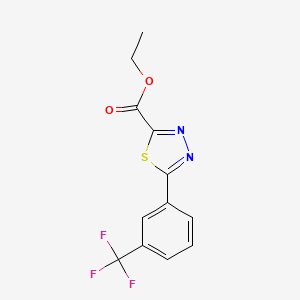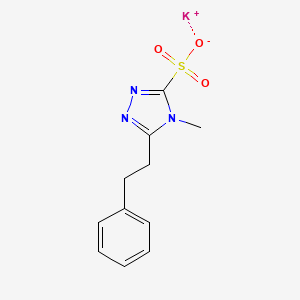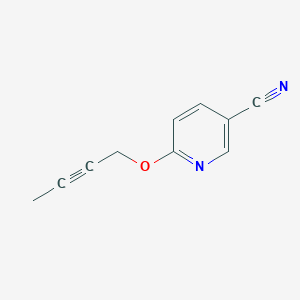
6-(But-2-ynyloxy)nicotinonitrile
Vue d'ensemble
Description
6-(But-2-ynyloxy)nicotinonitrile is a chemical compound with the molecular formula C10H8N2O. It belongs to the class of nicotinonitrile derivatives, which are known for their diverse biological and therapeutic properties. The compound features a pyridine ring substituted with a nitrile group and a but-2-ynyloxy group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(But-2-ynyloxy)nicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the appropriate chalcone, which is then subjected to a Dimroth rearrangement.
Dimroth Rearrangement: The chalcone is reacted with malononitrile and secondary heterocyclic amines or sodium alcoholate under specific conditions to yield the nicotinonitrile derivative.
Reaction Conditions: The reaction is usually carried out in a dry alcohol solvent, and the temperature and reaction time are optimized to achieve good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-(But-2-ynyloxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The but-2-ynyloxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Applications De Recherche Scientifique
6-(But-2-ynyloxy)nicotinonitrile has several scientific research applications:
Biology: The compound’s derivatives have shown potential in biological studies, particularly in understanding enzyme interactions and cellular processes.
Industry: The compound is used in the development of new materials with specific photophysical properties.
Mécanisme D'action
The mechanism of action of 6-(But-2-ynyloxy)nicotinonitrile involves its interaction with specific molecular targets. The nitrile group can form interactions with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes. Detailed studies on its exact molecular targets and pathways are ongoing, but it is known to affect various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Thiophen-2-yl)nicotinonitrile
- 2,6-Diarylpyridines
- Furo[2,3-b]pyridine derivatives
Uniqueness
6-(But-2-ynyloxy)nicotinonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
6-but-2-ynoxypyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c1-2-3-6-13-10-5-4-9(7-11)8-12-10/h4-5,8H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAINZGQRWHGPKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


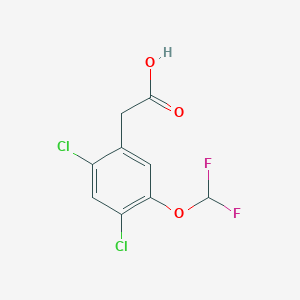
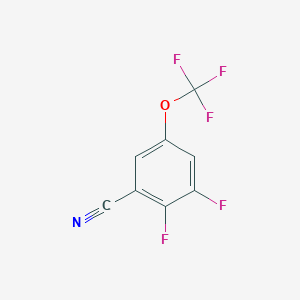

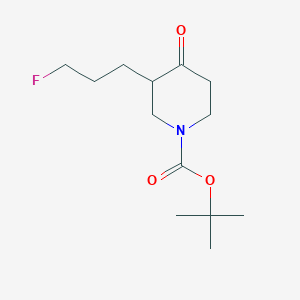
![1-{Imidazo[1,2-a]pyridine-2-carbonyl}piperazine hydrochloride](/img/structure/B1410924.png)
![[1,2,4]Triazolo[4,3-c]pyrimidin-5-amine](/img/structure/B1410925.png)
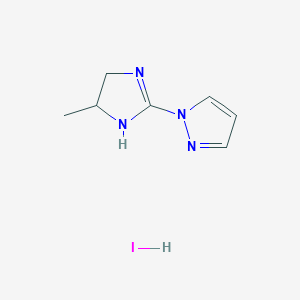
![[3-(2-Azidoethoxy)phenyl]acetic acid](/img/structure/B1410928.png)
